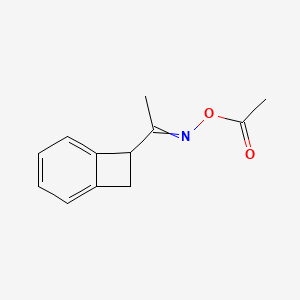
Ethanone,1-bicyclo4.2.0octa-1,3,5-trien-7-yl-,O-acetyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . . This compound is characterized by its bicyclic structure, which includes a benzene ring fused to a cyclobutene ring, and an oxime functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime typically involves the reaction of 1-acetylbenzocyclobutene with hydroxylamine to form the corresponding oxime, followed by acetylation with acetic anhydride . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso compounds.
Reduction: Can be reduced to form amines.
Substitution: Can undergo nucleophilic substitution reactions at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oximes or imines.
Applications De Recherche Scientifique
Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The bicyclic structure may also contribute to its binding affinity and specificity for certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-: Similar structure but lacks the oxime group.
O-Acetyl-1-acetylbenzocyclobutene: Similar structure but lacks the oxime group.
Uniqueness
Ethanone,1-bicyclo[420]octa-1,3,5-trien-7-yl-,O-acetyloxime is unique due to the presence of both the oxime and acetyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
6813-93-0 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
[1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethylideneamino] acetate |
InChI |
InChI=1S/C12H13NO2/c1-8(13-15-9(2)14)12-7-10-5-3-4-6-11(10)12/h3-6,12H,7H2,1-2H3 |
Clé InChI |
SAOFVFOSJVBALO-UHFFFAOYSA-N |
SMILES canonique |
CC(=NOC(=O)C)C1CC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


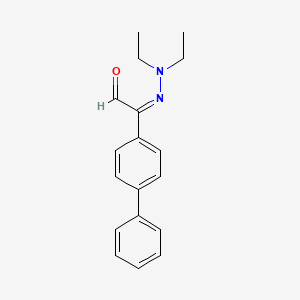
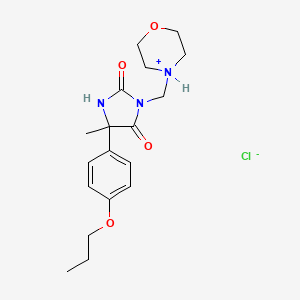
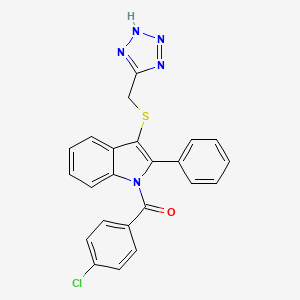
![N-[2-(3-ethynylphenyl)ethyl]acetamide](/img/structure/B13790211.png)
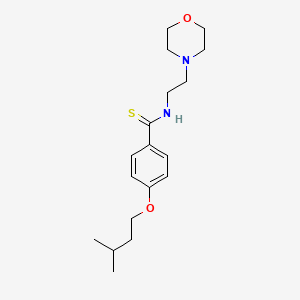
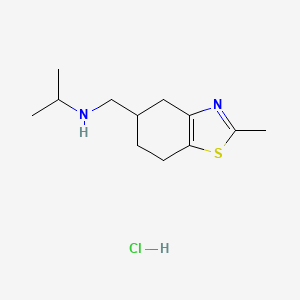
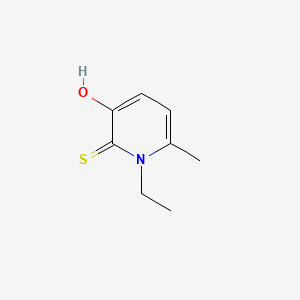
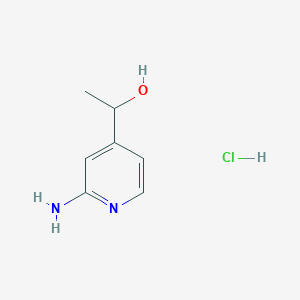
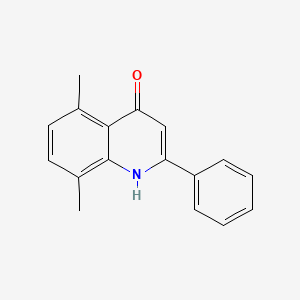

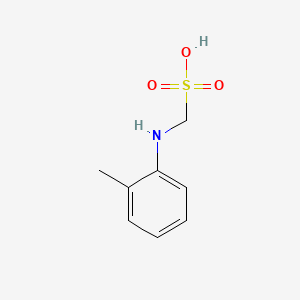
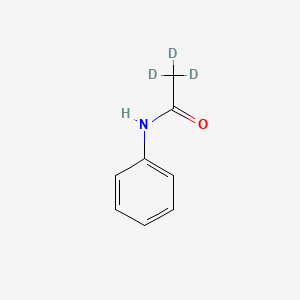
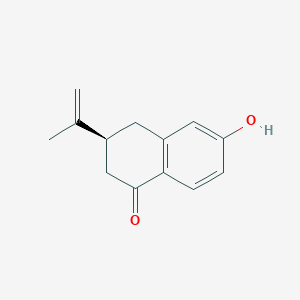
![5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B13790273.png)
